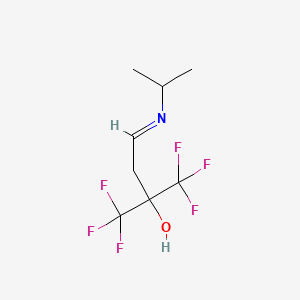

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol

Description

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol (CAS: 327272-15-3) is a fluorinated secondary alcohol characterized by two trifluoromethyl (-CF₃) groups and an isopropylimino (-N=CH(CH₂CH₃)₂) substituent. Its molecular formula is C₈H₁₁F₆NO, with a molecular weight of 251.17 g/mol . The compound’s structure combines high fluorination (six fluorine atoms) with a hydroxyl group, conferring unique physicochemical properties such as enhanced thermal stability and lipophilicity.

Properties

IUPAC Name |

1,1,1-trifluoro-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6NO/c1-5(2)15-4-3-6(16,7(9,10)11)8(12,13)14/h4-5,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRARVJASXOSCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=CCC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154430 | |

| Record name | 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-76-6 | |

| Record name | 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723294-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol typically involves the reaction of trifluoromethyl ketones with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated alcohols and imino derivatives. Below is a detailed comparison with structurally related analogs, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The isopropylimino group in the target compound enhances steric bulk compared to the amino group in 64139-80-6, reducing polarity and aqueous solubility . Replacement of a -CF₃ group with -CH₃ (as in 197202-08-9) decreases fluorination, leading to lower thermal stability and higher volatility .

Fluorination Impact: Compounds with multiple -CF₃ groups (e.g., 327272-15-3 and 9148) exhibit greater chemical inertness and resistance to oxidative degradation compared to mono-fluorinated analogs .

Environmental Persistence: Perfluorinated compounds (e.g., perfluorohexanoic acid in ) are notorious for environmental persistence. The target compound’s -CF₃ groups may confer similar stability, though its hydroxyl group could facilitate biodegradation compared to fully fluorinated chains .

Biological Activity

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol, with the CAS number 824954-68-9, is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁F₆NO |

| Molecular Weight | 251.169 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 237.4 ± 40.0 °C at 760 mmHg |

| Flash Point | 97.4 ± 27.3 °C |

| LogP | 5.08 |

| Vapour Pressure | 0.0 ± 1.0 mmHg at 25°C |

These properties suggest a compound with significant lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and proteins.

- Imino Group : Capable of forming hydrogen bonds with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

Research has indicated that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that compounds containing trifluoromethyl groups can possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of fluorinated compounds in models of neurodegeneration, suggesting that they may modulate pathways involved in oxidative stress and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-methyl-4-phenylbutane-2-ol | Lacks isopropylimino group | Moderate antimicrobial |

| 1,1,1-Trifluoro-4-isopropylamino-2-methylbutane-2-ol | Contains amino group instead of imino | Higher anti-inflammatory |

| 1,1,1-Trifluoro-4-isopropylimino-2-methylbutane-2-ol | Lacks phenyl group | Variable activity |

This table highlights how the presence or absence of specific functional groups can significantly alter the biological profile of similar compounds.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Reaction between trifluoroacetone and isopropylamine.

- Intermediate Formation : Formation of an imine intermediate.

- Final Product Formation : Addition reactions with trifluoromethylated reagents to yield the final product.

Industrial Relevance

The compound's unique properties make it a candidate for various industrial applications:

- Pharmaceutical Development : As a potential lead compound for drug discovery.

- Specialty Chemicals : In the production of high-performance materials due to its stability and reactivity.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as condensation of isopropylamine derivatives with fluorinated carbonyl precursors. A parallel approach is seen in the synthesis of thiadiazole derivatives (), where refluxing in acetonitrile with isocyanates facilitates imine or urea bond formation. Key factors include:

- Temperature control : Prolonged reflux (e.g., 3–6 hours) ensures complete reaction of amine and carbonyl groups.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack on trifluoromethylated intermediates.

- Purification : Column chromatography or recrystallization is critical due to the compound’s high fluorine content, which may complicate solubility .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of:

- <sup>19</sup>F NMR : To confirm the presence and environment of trifluoromethyl (-CF3) and trifluoro groups (δ ≈ -60 to -80 ppm).

- <sup>1</sup>H NMR : To identify imino proton signals (δ ≈ 1.5–2.5 ppm for isopropyl groups) and hydroxyl protons (broad peak at δ ≈ 4–5 ppm).

- Mass spectrometry (HRMS) : To verify the molecular ion peak (C14H15F6NO, exact mass 327.27 g/mol) .

Crystallographic data (if available) from related fluorinated alcohols () can guide X-ray diffraction analysis for absolute configuration determination.

Q. What factors influence the compound’s stability during storage and handling?

- Methodological Answer : Stability is affected by:

- Moisture sensitivity : The imino group may hydrolyze in humid conditions. Store under inert gas (N2 or Ar) with molecular sieves.

- Light exposure : Fluorinated compounds often degrade under UV light; use amber vials.

- Temperature : Long-term storage at -20°C is recommended, as seen in protocols for similar fluorinated alcohols ().

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and isopropylimino groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF3 group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity at the carbonyl carbon. The isopropylimino group introduces steric hindrance, which can direct regioselectivity. For example:

- Nucleophilic substitution : Fluorine’s electronegativity stabilizes transition states, as observed in analogous trifluoromethylphenyl derivatives ().

- Catalytic applications : Computational studies (e.g., DFT) can model charge distribution to predict reactivity in Pd-catalyzed couplings, similar to bis(trifluoromethyl)phenyl systems ().

Q. What computational strategies are effective for predicting the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Use density functional theory (DFT) to:

- Optimize geometry : Assess intramolecular hydrogen bonding between the hydroxyl and imino groups.

- Electrostatic potential mapping : Identify sites for non-covalent interactions (e.g., π-stacking with aromatic systems).

Molecular dynamics simulations can model solubility in fluorophobic solvents, leveraging data from PubChem ().

Q. Are there contradictions in reported spectroscopic data for this compound, and how should discrepancies be resolved?

- Methodological Answer : Discrepancies in <sup>19</sup>F NMR shifts (e.g., ±5 ppm) may arise from solvent polarity or concentration effects. To resolve:

- Standardize conditions : Use deuterated DMSO or CDCl3 for consistency.

- Cross-validate : Compare with structurally related compounds (e.g., 1,1,1-Trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-ol, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.